Cas no 2094611-76-2 (1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 3-(2-aminoethyl)-6,7-dihydro-)
![1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 3-(2-aminoethyl)-6,7-dihydro- structure](https://ja.kuujia.com/scimg/cas/2094611-76-2x500.png)
1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 3-(2-aminoethyl)-6,7-dihydro- 化学的及び物理的性質
名前と識別子
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- 1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 3-(2-aminoethyl)-6,7-dihydro-
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- インチ: 1S/C7H11N5O/c8-2-1-5-10-11-6-7(13)9-3-4-12(5)6/h1-4,8H2,(H,9,13)
- InChIKey: YJYHHOFMXQOFGG-UHFFFAOYSA-N
- SMILES: C12=NN=C(CCN)N1CCNC2=O
1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 3-(2-aminoethyl)-6,7-dihydro- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-385263-2.5g |
3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2094611-76-2 | 95% | 2.5g |
$1034.0 | 2024-06-05 | |
Enamine | EN300-385263-0.05g |
3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2094611-76-2 | 95% | 0.05g |
$443.0 | 2024-06-05 | |
Enamine | EN300-385263-1.0g |
3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2094611-76-2 | 95% | 1.0g |
$528.0 | 2024-06-05 | |
Enamine | EN300-385263-5.0g |
3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2094611-76-2 | 95% | 5.0g |
$1530.0 | 2024-06-05 | |
Enamine | EN300-385263-0.25g |
3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2094611-76-2 | 95% | 0.25g |
$485.0 | 2024-06-05 | |
Enamine | EN300-385263-0.5g |
3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2094611-76-2 | 95% | 0.5g |
$507.0 | 2024-06-05 | |
Enamine | EN300-385263-0.1g |
3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2094611-76-2 | 95% | 0.1g |
$464.0 | 2024-06-05 | |
Enamine | EN300-385263-10.0g |
3-(2-aminoethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-8-one |
2094611-76-2 | 95% | 10.0g |
$2269.0 | 2024-06-05 |
1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 3-(2-aminoethyl)-6,7-dihydro- 関連文献
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419
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Zhimin Dong,Zifan Li,Yue Feng,Wenjie Dong,Ting Wang,Zhongping Cheng,Youqun Wang,Ying Dai,Xiaohong Cao,Yuhui Liu Environ. Sci.: Nano, 2021,8, 2372-2385
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Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
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Kevin A. Kreisel,Glenn P. A. Yap,Klaus H. Theopold Chem. Commun., 2007, 1510-1511
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Carmine Coluccini,Dario Pasini,Angelo Taglietti Dalton Trans., 2007, 1588-1592
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Panteleimon G. Takis,Vasilios S. Melissas,Anastassios N. Troganis New J. Chem., 2012,36, 1866-1878
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Yi Cui,Min Wu,Charity Scott,Jiani Xie RSC Adv., 2016,6, 52642-52645
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Zhong Wei Jiang,Ting Ting Zhao,Shu Jun Zhen,Chun Mei Li,Yuan Fang Li J. Mater. Chem. A, 2021,9, 9301-9306
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Karishma Tiwari,Monika Mishra,Vinod P. Singh RSC Adv., 2014,4, 27556-27564
1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 3-(2-aminoethyl)-6,7-dihydro-に関する追加情報
1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 3-(2-aminoethyl)-6,7-dihydro-
The compound 1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one, 3-(2-aminoethyl)-6,7-dihydro- (CAS No: 2094611-76-2) is a heterocyclic organic compound with a unique structural arrangement that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazolopyrazines, which are known for their diverse biological activities and potential applications in drug discovery.
Structural Features and Synthesis
The molecule features a fused triazole and pyrazine ring system with an additional aminoethyl substituent at the 3-position. The triazolo[4,3-a]pyrazine core is a bicyclic structure that combines the properties of both triazole and pyrazine moieties. The aminoethyl group introduces additional flexibility and potential for hydrogen bonding interactions. Recent studies have explored various synthetic routes to access this compound, including multi-component reactions and microwave-assisted synthesis techniques. These methods have improved the efficiency and scalability of its production.
Biological Activity and Applications
Research on 1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one derivatives has revealed promising biological activities across multiple therapeutic areas. For instance, this compound has shown potential as an antimicrobial agent, with studies demonstrating activity against Gram-positive and Gram-negative bacteria. Additionally, its ability to modulate enzyme activity has led to investigations into its role as a kinase inhibitor, which could be significant in cancer therapy.
Recent advancements in computational chemistry have enabled detailed molecular docking studies of this compound against various protein targets. These studies suggest that the triazolo[4,3-a]pyrazine core plays a critical role in binding interactions due to its aromaticity and ability to form hydrogen bonds. Furthermore, the presence of the aminoethyl group enhances its pharmacokinetic properties by improving solubility and bioavailability.
Chemical Stability and Reactivity
The stability of 1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one derivatives under various conditions has been a focal point of recent research. Studies indicate that the compound exhibits good thermal stability but is sensitive to strong oxidizing agents. Its reactivity towards nucleophilic substitution reactions has been explored for applications in medicinal chemistry.
Environmental Impact and Safety Considerations
Evaluations of the environmental impact of this compound are ongoing. Initial data suggest that it degrades under specific environmental conditions but further studies are required to fully understand its ecological footprint.
In conclusion,1,2,4-Triazolo[4,3-a]pyrazin-8(5H)-one derivatives, including CAS No: 2094611-76-2 (1), represent a promising class of compounds with diverse applications in drug discovery and chemical synthesis.
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